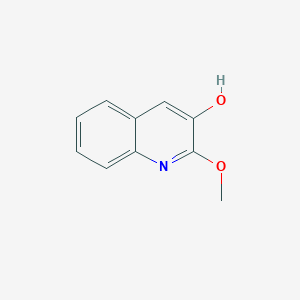

2-Methoxyquinolin-3-ol

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Modern Organic Chemistry

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the fields of organic and medicinal chemistry. capotchem.cnnih.govgrafiati.com First isolated from coal tar in 1834, this nitrogen-containing heterocyclic system is a privileged structural motif found in numerous natural products, particularly alkaloids. capotchem.cn Its versatile and readily modifiable framework has made it a central building block in the synthesis of a vast array of compounds with significant biological and pharmaceutical activities. nih.govgrafiati.com

The chemical architecture of quinoline allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of its derivatives. researchgate.net This adaptability is a key reason for its prevalence as a scaffold in drug discovery. nih.gov Quinoline-based compounds have demonstrated a remarkably broad spectrum of pharmacological effects, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antitubercular activities. researchgate.netresearchgate.net The ability of the quinoline nucleus to interact with various biological targets, such as enzymes and receptors, underpins its therapeutic potential. For instance, certain quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase, enzymes essential for bacterial replication, leading to cell death.

Current Academic Research Trajectories for 2-Methoxyquinolin-3-ol and its Analogs

While this compound itself is a specific entity within the vast quinoline family, much of the current academic research focuses on its derivatives and analogs to explore and enhance potential therapeutic applications. The core structure, featuring a methoxy (B1213986) group at the 2-position and a hydroxyl group at the 3-position, serves as a versatile template for synthetic modification. Research trajectories primarily investigate how substitutions on the quinoline ring and modifications of the functional groups influence biological activity.

A significant area of investigation is in the development of novel antimicrobial and anticancer agents. researchgate.net For example, derivatives like (2E)-3-(2-methoxyquinolin-3-yl)acrylic acid are synthesized and studied for their potential to inhibit microbial growth or induce apoptosis in cancer cells. The introduction of different substituents allows for the creation of a library of related compounds, whose activities are then compared to establish structure-activity relationships (SAR).

Another major research thrust is in the field of antitubercular drug discovery. researchgate.net Analogs such as 3-benzyl-6-bromo-2-methoxy-quinoline derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. researchgate.net These studies often involve molecular modeling and docking to understand how the compounds interact with specific biological targets, such as ATP synthase in the case of some diarylquinoline derivatives. researchgate.net The stereochemistry of these analogs is often crucial for their biological function, necessitating precise control during synthesis.

The synthesis of these analogs often involves multi-step processes, starting from precursors like 2-chloroquinoline-3-carbaldehydes or other substituted quinolines. google.com Researchers are continuously developing more efficient synthetic routes, including one-pot multicomponent reactions, to access these complex molecules. researchgate.net The characterization of these new compounds relies heavily on modern analytical techniques, including NMR spectroscopy and X-ray crystallography, to confirm their structure and stereochemistry.

The following tables summarize key data from research on various analogs of this compound, illustrating the focus of current academic investigations.

Table 1: Selected 2-Methoxyquinoline (B1583196) Analogs and Their Investigated Applications

| Compound Name | Structure | Investigated Application | Key Findings |

|---|---|---|---|

| (2E)-3-(2-Methoxyquinolin-3-yl)acrylic acid | Features an acrylic acid moiety at the 3-position | Antimicrobial, Anticancer | Exhibits cytotoxic effects on cancer cell lines and potential to inhibit bacterial enzymes like DNA gyrase. |

| (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | A complex diarylquinoline derivative | Antitubercular | A potent inhibitor of the ATP synthase enzyme in Mycobacterium tuberculosis. grafiati.com |

| 3-Benzyl-6-bromo-2-methoxy-quinoline derivatives | Features a benzyl (B1604629) group at the 3-position and a bromine at the 6-position | Antitubercular | Shows significant growth inhibition of Mycobacterium tuberculosis H37Rv strain. researchgate.net |

Table 2: Physicochemical Properties of Related Quinoline Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) |

|---|---|---|---|---|

| 2-Amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol | C₁₂H₁₄N₂O₂ | 218.25 | 0.7 | 68.4 Ų |

| 2-Methoxyquinolin-6-ol | C₁₀H₉NO₂ | 175.18 | 1.949 | 42.35 Ų |

| 6-Methoxy-4-methylquinolin-2-ol | C₁₁H₁₁NO₂ | 189.21 | 1.2 | 38.3 Ų |

Note: Data sourced from PubChem and other chemical databases. LogP (a measure of lipophilicity) and TPSA are computed values. nih.govchemscene.comchemscene.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-9(12)6-7-4-2-3-5-8(7)11-10/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDRMJDYUSTKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxyquinolin 3 Ol and Advanced Derivatives

Synthetic Routes to 2-Methoxyquinolin-3-ol

The direct synthesis of this compound is not widely documented in the literature. However, a plausible and efficient synthetic route can be proposed based on the well-established chemistry of quinoline (B57606) precursors. This multi-step synthesis commences with the Vilsmeier-Haack reaction, followed by nucleophilic substitution and a subsequent oxidation of the aldehyde functionality.

A proposed synthetic pathway involves three key transformations:

Vilsmeier-Haack Reaction: Acetanilide (B955) is subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 2-chloroquinoline-3-carbaldehyde (B1585622). This reaction is a cornerstone in the synthesis of 3-formylquinolines. tandfonline.comsmolecule.com

Nucleophilic Aromatic Substitution: The resulting 2-chloroquinoline-3-carbaldehyde undergoes a nucleophilic substitution reaction with sodium methoxide (B1231860). This step efficiently displaces the chloro group at the 2-position with a methoxy (B1213986) group, affording the key intermediate, 2-methoxyquinoline-3-carbaldehyde (B138735). google.com

Baeyer-Villiger Oxidation: The final step involves the oxidation of the 3-carbaldehyde group to a hydroxyl group. A Baeyer-Villiger oxidation of 2-methoxyquinoline-3-carbaldehyde using a peroxyacid (such as meta-chloroperoxybenzoic acid, m-CPBA) would likely yield an intermediate formate (B1220265) ester. Subsequent hydrolysis of this ester would then furnish the desired this compound. wikipedia.orgorganic-chemistry.org

Precursor Synthesis for this compound Integration

The synthesis of precursors is fundamental to the successful construction of the this compound core and its integration into more complex molecular architectures.

Preparation of 2-Methoxyquinolin-3-carbaldehyde Intermediates

The synthesis of 2-methoxyquinoline-3-carbaldehyde is a critical step, and its preparation has been reported through the methoxylation of 2-chloroquinoline-3-carbaldehyde.

The foundational Vilsmeier-Haack reaction on various N-arylacetamides provides a reliable method for accessing a range of substituted 2-chloro-3-formylquinolines. tandfonline.com For instance, the reaction of acetanilide with a Vilsmeier-Haack adduct, prepared from phosphorus oxytrichloride and N,N-dimethylformamide, yields 2-chloroquinoline-3-carbaldehyde. Current time information in Bangalore, IN. This reaction can be performed under conventional heating or microwave irradiation. tandfonline.com

The subsequent conversion to 2-methoxyquinoline-3-carbaldehyde is achieved by treating the chlorinated precursor with sodium methoxide in methanol (B129727). google.com This nucleophilic substitution reaction proceeds smoothly to give the desired methoxy derivative. The resulting 2-methoxyquinoline-3-carbaldehyde is a stable, white solid. tandfonline.com

Table 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

| Starting Material | Reagents | Conditions | Product | Reference |

| Acetanilide | POCl₃, DMF | Heat, 15 h | 2-Chloroquinoline-3-carbaldehyde | Current time information in Bangalore, IN. |

| N-Arylacetamides | POCl₃, DMF | 0-5°C then 90°C | Substituted 2-Chloro-3-formylquinolines | tandfonline.com |

| Acetanilide Derivatives | POCl₃, DMF | Microwave, 3-5 min | Substituted 2-Chloro-quinoline-3-carbaldehydes | tandfonline.com |

Synthesis of Related Oxygenated Quinoline Building Blocks

The synthesis of various oxygenated quinoline building blocks provides a platform for creating a diverse range of derivatives. For example, the reduction of 2-chloroquinoline-3-carbaldehyde derivatives with sodium borohydride (B1222165) in methanol readily produces the corresponding (2-chloroquinolin-3-yl)methanol (B155800) derivatives in high yields. google.com These alcohols can be further modified.

Furthermore, enzymatic reactions offer a stereoselective approach to oxygenated quinolines. Toluene (B28343) dioxygenase from Pseudomonas putida UV4 has been shown to catalyze the cis-dihydroxylation of 2-methoxyquinoline (B1583196), yielding enantiopure cis-5,6- and -7,8-dihydrodiol metabolites. researchgate.net This biocatalytic method provides access to chiral building blocks that are difficult to obtain through traditional chemical synthesis.

Derivatization Strategies of the this compound Core

The this compound scaffold possesses two key functional groups, the hydroxyl group at the 3-position and the quinoline ring system, both of which can be selectively modified to generate a library of derivatives.

Functionalization at the Hydroxyl Group

The hydroxyl group at the 3-position is a prime site for functionalization. Standard reactions such as etherification and esterification can be employed to introduce a wide variety of substituents. For instance, alkylation of the hydroxyl group can be achieved using alkyl halides in the presence of a base. This allows for the introduction of diverse alkyl or substituted alkyl chains, potentially modulating the molecule's physicochemical properties.

Regioselective Modifications on the Quinoline Ring System

The quinoline ring system is amenable to electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing methoxy and hydroxyl groups. The electron-donating nature of these groups is expected to activate the benzene (B151609) portion of the quinoline ring towards electrophiles.

Furthermore, the synthesis of derivatives can be achieved by starting with substituted acetanilides in the initial Vilsmeier-Haack reaction. For example, using a bromoacetanilide (B25293) as the starting material leads to the formation of 6-bromo-2-methoxyquinoline (B1337744) derivatives. rsc.org This bromine atom can then serve as a handle for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or alkynyl groups at the 6-position.

Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system, a benzopyridine, is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating groups such as a methoxy and a hydroxyl group, as in this compound, can influence the regioselectivity and feasibility of such reactions. The delocalized π system of the quinoline ring is a region of high electron density, making it susceptible to attack by electrophiles, which are typically positive ions or the positive end of a polar molecule. rsc.org Electrophilic aromatic substitution (EAS) reactions generally proceed through a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. acs.org

A common example of electrophilic aromatic substitution is nitration. For instance, the nitration of 1,2-dihydroquinolines can be controlled by temperature to yield different products. Reaction at room temperature can lead to 3-nitro-1,2-dihydroquinolines, while at elevated temperatures, 3-nitroquinolines are formed. acs.org The generation of the electrophile, the nitronium ion (NO₂⁺), is typically achieved by reacting concentrated nitric acid with concentrated sulfuric acid. researchgate.net This electrophile then attacks the quinoline ring. researchgate.net While specific studies on the direct nitration of this compound are not prevalent, the nitration of related quinoline derivatives provides insight into potential reaction pathways. For example, a divergent nitration of 1,2-dihydroquinolines has been observed, where temperature control dictates the formation of either 3-nitro-1,2-dihydroquinolines or 3-nitroquinolines. acs.org

Halogenation is another key electrophilic substitution reaction. It involves the introduction of a halogen atom onto the benzene ring of the quinoline scaffold. mdpi.com While direct halogenation of this compound is not extensively documented, the functionalization of related quinoline structures, such as the bromination of a 2-methoxyquinoline derivative at the 6-position using N-bromosuccinimide (NBS) in dichloromethane, has been reported as a step in the synthesis of more complex molecules. researchgate.net

The table below summarizes representative electrophilic substitution reactions on quinoline derivatives, which can be extrapolated to understand the potential reactivity of this compound.

| Reaction Type | Reagents | Typical Conditions | Product Type |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 25 - 60 °C, reflux | Nitro-substituted quinoline |

| Halogenation | N-Bromosuccinimide (NBS) | Dichloromethane | Bromo-substituted quinoline |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in which a nucleophile, an electron-rich species, replaces a functional group (the leaving group) on the substrate. oup.com In the context of this compound and its derivatives, two primary sites are susceptible to nucleophilic attack: the carbon bearing the methoxy group and the hydroxyl group itself, which can be transformed into a better leaving group.

The hydroxyl group at the C-3 position can undergo reactions such as etherification. The Williamson ether synthesis, a widely used method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide. nih.gov The alcohol is first deprotonated with a strong base like sodium hydride to form the alkoxide, which then acts as a nucleophile. nih.gov Alternatively, reductive etherification of carbonyl compounds with a triethylsilane and an alkoxytrimethylsilane, catalyzed by iron(III) chloride, provides another route to ethers under mild conditions. mdpi.com While these are general methods, they are applicable to the hydroxyl group of this compound for the synthesis of various ethers. niscpr.res.in

Derivatives of this compound that are substituted with good leaving groups, such as a bromine atom on the quinoline ring, can undergo nucleophilic substitution. For instance, in complex derivatives, a bromine atom on the quinoline ring is susceptible to replacement by various nucleophiles. niscpr.res.in The mechanism of such a substitution can be either Sₙ1 or Sₙ2, depending on the reaction conditions and the steric environment of the substrate. niscpr.res.in Polar aprotic solvents tend to favor Sₙ2 reactions, while polar protic solvents can facilitate Sₙ1 pathways. niscpr.res.in

The following table details potential nucleophilic substitution reactions for this compound and its derivatives.

| Reaction Type | Functional Group | Reagents/Conditions | Product |

| Etherification | 3-Hydroxyl group | Alkyl halides, strong base (e.g., NaH) | 3-Alkoxy-2-methoxyquinoline |

| Esterification | 3-Hydroxyl group | Acid anhydrides, acid catalyst (e.g., H₂SO₄) | 3-Acyloxy-2-methoxyquinoline |

| Substitution of Halogen | Bromo-substituted quinoline ring | Nucleophiles (e.g., amines, alkoxides), polar solvents | Substituted this compound derivative |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the 1,3-dipolar cycloaddition of nitrones and the Diels-Alder reaction are particularly relevant to the quinoline scaffold. While direct examples with this compound are not abundant, reactions with related quinolone and quinoline derivatives illustrate the potential of this approach.

1,3-Dipolar cycloadditions involving azomethine ylides with 3-nitro-2(1H)-quinolones have been investigated for the synthesis of pyrrolo[3,4-c]quinolines. tandfonline.comtandfonline.com These reactions proceed by the [3+2] cycloaddition of the azomethine ylide, generated in situ, to the double bond of the quinolone acting as the dipolarophile. tandfonline.com Similarly, new pyrrolo[1,2-a]quinoline (B3350903) derivatives have been synthesized via the 1,3-dipolar cycloaddition of quinolinium N-ylides with ethyl propiolate. lew.ro

The Diels-Alder reaction, a [4+2] cycloaddition, has also been applied to quinoline systems. 2(1H)-quinolones with an electron-withdrawing group at the 3-position can act as dienophiles in reactions with dienes like 1,3-butadienes, leading to the formation of functionalized phenanthridones. jst.go.jp Furthermore, visible light-induced intermolecular [2+2]-cycloaddition of 2(1H)-quinolone derivatives with alkynes has been developed, yielding cyclobutene (B1205218) derivatives with high regioselectivity. acs.org

The table below provides examples of cycloaddition reactions involving quinoline derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| 1,3-Dipolar Cycloaddition | 3-Nitro-2(1H)-quinolone, Azomethine ylide | Mild conditions | Pyrrolo[3,4-c]quinoline |

| Diels-Alder [4+2] Cycloaddition | 3-Substituted 2(1H)-quinolone, 1,3-Butadiene | High pressure | Phenanthridone derivative |

| [2+2] Cycloaddition | 2(1H)-Quinolone, Alkyne | Visible light, Photocatalyst | Dihydrocyclobuta[c]quinolinone |

Formation of Condensed Heterocyclic Systems Incorporating this compound Moieties

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These larger structures often exhibit interesting biological activities. Common strategies involve the construction of additional rings, such as pyran or furan (B31954) rings, onto the quinoline core.

The synthesis of pyranoquinolines is a significant area of research. benthamdirect.com These compounds can be prepared through imino Diels-Alder reactions, where an imine reacts with a dienophile like 3,4-dihydro-2H-pyran. niscpr.res.in Various catalysts, including Lewis acids and ionic liquids, have been employed to facilitate this transformation. niscpr.res.in Another approach involves a three-component reaction of an aldehyde, malononitrile, and 8-hydroxyquinoline, catalyzed by DABCO, to yield pyranoquinoline derivatives. cdnsciencepub.com

Furoquinolines, another important class of fused heterocycles, can also be synthesized from quinoline precursors. rroij.com One method involves the intramolecular oxidative cyclization of a 3-acrylyl quinoline derivative. rroij.com Another route starts from 4-hydroxy-quinolin-2(1H)-one, which can be converted to a 2-chloro-quinoline intermediate that then undergoes further reactions to form the fused furan ring. rsc.org The synthesis of furoquinoline alkaloids like dictamnine (B190991) has been achieved from 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones through ozonolysis and subsequent cyclization. rsc.org

The table below outlines some synthetic routes to condensed heterocyclic systems from quinoline derivatives.

| Fused System | Synthetic Approach | Starting Materials | Key Intermediates/Conditions |

| Pyranoquinoline | Imino Diels-Alder Reaction | Aniline, Benzaldehyde, 3,4-Dihydro-2H-pyran | Acyloxy boron catalyst |

| Pyranoquinoline | Three-component reaction | Aldehyde, Malononitrile, 8-Hydroxyquinoline | DABCO catalyst |

| Furoquinoline | Intramolecular Oxidative Cyclization | 3-Acrylyl quinoline | Oxalic acid |

| Indolo[2,3-b]quinoline | Cascade Reaction | 4-Hydroxy-quinolin-2(1H)-one | POCl₃, PPh₃, Pd/C |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Derivatives

The development of stereoselective synthetic methods and efficient chiral separation techniques is crucial for accessing enantiomerically pure quinoline derivatives, which often exhibit stereospecific biological activities.

Enantioselective and Diastereoselective Synthetic Pathways

Enantioselective and diastereoselective syntheses aim to control the formation of stereoisomers. A number of strategies have been developed for the stereoselective synthesis of quinoline derivatives. For instance, a biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral NAD(P)H model has been successfully employed to produce chiral 2-functionalized tetrahydroquinolines with high enantiomeric excess (up to 99% ee). nih.govdicp.ac.cn This method has been applied to the synthesis of a chiral opioid analgesic containing a tetrahydroquinoline motif. nih.gov

Diastereoselective synthesis of quinoline-C-3 tethered γ-lactones has been achieved through an indium-mediated Barbier-type allylation followed by in situ intramolecular lactonization. researchgate.net This tandem approach provides a convenient route to novel quinoline-based molecular hybrids. researchgate.net Furthermore, a highly diastereoselective synthesis of bicyclic hexahydroquinoline-2,5-diones has been established via a three-component reaction involving a Knoevenagel condensation/Michael addition cyclization/ring-opening sequence. benthamdirect.com The stereoselective entry to trans-fused 3-substituted octahydrobenzo[g]quinolines has been accomplished through a key diastereoselective reduction of a cyclic enamine intermediate. acs.org

The following table summarizes selected stereoselective synthetic methods for quinoline derivatives.

| Reaction Type | Key Reagents/Catalysts | Product Stereochemistry |

| Biomimetic Asymmetric Reduction | Chiral NAD(P)H model (CYNAM), Phosphoric acid | Enantioselective (up to 99% ee) |

| Indium-mediated Barbier-Type Allylation | Indium, Allyl bromides | Diastereoselective |

| Three-component Reaction | 4-Hydroxypyran-2-ones, Aromatic aldehydes, N-Aryl enaminones | Highly diastereoselective |

| Reduction of Cyclic Enamine | - | Diastereodivergent |

Chromatographic and Crystallization-Based Separation of Stereoisomers

When stereoselective synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of racemic mixtures becomes necessary. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. asianpubs.org The separation relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. tandfonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of a broad range of compounds, including quinoline derivatives. tandfonline.com For example, a validated chiral HPLC method has been developed for the separation of mefloquine (B1676156) enantiomers using a Chiralpak IG-3 column. rjptonline.org

Crystallization-based methods offer an alternative, often more scalable, approach to chiral resolution. google.com This technique typically involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. google.com These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com For instance, the chiral resolution of a substituted quinazoline (B50416) has been achieved through salt formation with (+)-camphorsulfonic acid followed by crystallization. google.com Similarly, the resolution of bedaquiline, a complex 2-methoxyquinoline derivative, has been accomplished using resolving agents like N-benzoyl-L-aspartic acid derivatives and cyclic phosphoric acids, followed by recrystallization. google.comuni-muenchen.de

The table below highlights key techniques for the separation of quinoline stereoisomers.

| Separation Technique | Principle | Example Application | Resolving Agent/Chiral Selector |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of mefloquine enantiomers | Chiralpak IG-3 |

| Diastereomeric Salt Crystallization | Different solubilities of diastereomeric salts | Resolution of a substituted quinazoline | (+)-Camphorsulfonic acid |

| Diastereomeric Salt Crystallization | Different solubilities of diastereomeric salts | Resolution of bedaquiline | N-Benzoyl-L-aspartic acid derivatives |

Reaction Mechanisms and Chemical Transformations of 2 Methoxyquinolin 3 Ol Derivatives

Mechanistic Studies of Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis that alter a molecule's reactive centers. fiveable.me For derivatives of 2-methoxyquinolin-3-ol, these reactions primarily involve oxidation, reduction, alkylation, and acylation, each proceeding through distinct mechanistic pathways.

The oxidation of the quinoline (B57606) nitrogen atom to form a quinoline N-oxide is a key transformation that can alter the reactivity of the heterocyclic ring. This functionalization is often a prerequisite for subsequent C-H activation and substitution reactions, particularly at the C2 position. mdpi.com The mechanism for N-oxide formation typically involves the reaction of the quinoline derivative with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA). The nitrogen's lone pair of electrons acts as a nucleophile, attacking the electrophilic oxygen of the oxidant.

In the context of C-H functionalization of the resulting N-oxides, copper and palladium catalysts are frequently employed. mdpi.commdpi.com For instance, the C2 amination of quinoline N-oxides can proceed through a proposed mechanism involving a copper catalyst. The cycle may involve the oxidation of a Cu(II) complex to a Cu(III) intermediate, followed by reductive elimination to form the C-N bond. mdpi.commdpi.com In some cases, deoxygenation of the N-oxide can occur as a side reaction or a subsequent desired step, which can be promoted by specific reagents or conditions. mdpi.comorganic-chemistry.org

The oxidation of other functional groups on derivatives is also significant. The oxidation of secondary alcohols to ketones and primary alcohols to aldehydes or carboxylic acids are common transformations. imperial.ac.uksolubilityofthings.com These reactions typically proceed via the formation of an intermediate ester (e.g., a chromate (B82759) ester), which then undergoes a rate-determining elimination step to yield the carbonyl compound. imperial.ac.uk

Table 1: Common Oxidation Reactions on Quinoline Derivatives

| Starting Functional Group | Reagent(s) | Product Functional Group | Mechanistic Feature |

|---|---|---|---|

| Quinoline Nitrogen | m-CPBA, H₂O₂ | Quinoline N-oxide | Nucleophilic attack by nitrogen on electrophilic oxygen. |

| Secondary Alcohol | CrO₃, PCC | Ketone | Formation and elimination of a chromate ester intermediate. imperial.ac.uk |

| Primary Alcohol | PCC | Aldehyde | Selective oxidation without over-oxidation to carboxylic acid. solubilityofthings.com |

Reduction reactions provide essential pathways for modifying quinoline derivatives. Hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used to reduce carbonyl functionalities. fiveable.me For example, an oxo group (ketone or aldehyde) on a side chain can be reduced to a hydroxyl group. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. fiveable.me

The reduction of carboxylic acid and ester moieties on derivatives, for instance on an acrylic acid side chain, typically requires a strong reducing agent like LiAlH₄. The reaction proceeds through the addition of a hydride to the carbonyl carbon, followed by the elimination of the leaving group (e.g., -OR) to form an aldehyde intermediate, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com More selective reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can often achieve the partial reduction of an ester to an aldehyde. imperial.ac.uk

The hydroxyl and amino groups present in derivatives of this compound are common sites for alkylation and acylation. These reactions are crucial for modifying the molecule's steric and electronic properties.

Alkylation: The hydroxyl group can be converted into an ether through Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. Alkylation of amino groups can also occur, typically using alkyl halides under basic conditions.

Acylation: The hydroxyl group readily reacts with acylating agents like acid chlorides or anhydrides to form esters. smolecule.com The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). This transformation is often catalyzed by a base such as pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl). Similarly, amino groups can be acylated to form amides.

A specific example involves the reaction of a quinolin-8-ol derivative with 2-bromo-1,1-dimethoxyethane (B145963) in the presence of potassium carbonate (K₂CO₃) in DMF. juniperpublishers.com This represents an O-alkylation where the phenoxide, formed by the base, acts as a nucleophile. juniperpublishers.com

Elucidation of Complex Reaction Mechanisms Involving this compound Intermediates (e.g., Grignard Reagent Reactions, Multi-component Reactions)

Beyond simple functional group changes, this compound derivatives can participate as key intermediates in more complex carbon-carbon bond-forming reactions.

Grignard Reagent Reactions: Grignard reagents (R-MgX) are potent carbon nucleophiles that react with electrophilic centers, such as carbonyl groups. libretexts.org A quinoline aldehyde or ketone derivative can react with a Grignard reagent to produce secondary or tertiary alcohols, respectively. libretexts.org The mechanism involves the nucleophilic addition of the Grignard's carbanionic 'R' group to the carbonyl carbon. masterorganicchemistry.comlibretexts.org Subsequent acidic workup protonates the magnesium alkoxide intermediate to yield the final alcohol product. libretexts.org The synthesis of certain complex quinoline derivatives relies on the diastereoselective coupling of a quinoline intermediate with a Grignard reagent, a reaction that requires careful temperature control to minimize side products.

Multi-component Reactions (MCRs): MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. beilstein-journals.orgtandfonline.com These reactions are highly efficient for building molecular complexity. beilstein-journals.org A quinoline derivative containing an aldehyde or amine functionality could serve as a component in well-known MCRs like the Ugi or Biginelli reactions. beilstein-journals.orgorganic-chemistry.org For example, in a Groebke-Blackburn-Bienaymé reaction (GBBR), an α-aminoazine (like an aminoquinoline), an aldehyde, and an isocyanide react to form a fused imidazo-heterocycle. csic.es The mechanism is initiated by the formation of an imine from the aminoquinoline and aldehyde, which is then attacked by the isocyanide, followed by an intramolecular cyclization. csic.es

Table 2: Potential Roles of Quinoline Derivatives in Multi-component Reactions

| Multi-component Reaction | Required Quinoline Functionality | Other Components | Resulting Scaffold |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone or Amine | Amine/Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Biginelli Reaction | Aldehyde | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Groebke-Blackburn-Bienaymé | α-Aminoazine | Aldehyde, Isocyanide | Imidazo[1,2-a]azine |

Influence of Solvent Systems on Reaction Kinetics and Thermochemical Stability of this compound Analogs

The choice of solvent is a critical parameter that can profoundly influence reaction rates (kinetics) and the stability of reactants, intermediates, and products. chemrxiv.orgrsc.org Solvents can affect reactivity by stabilizing or destabilizing transition states relative to ground states, directly participating in the reaction mechanism, or altering the solubility of reactants and catalysts. rsc.org

For reactions involving polar or charged intermediates, such as those in Sₙ1 reactions or many organometallic processes, polar solvents are generally preferred. Polar protic solvents (e.g., water, ethanol) can stabilize ions through hydrogen bonding and are effective in Sₙ1 reactions. mdpi.com Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can also stabilize charged species and are often used for Sₙ2 reactions. In some oxidation reactions, the use of a non-H-bonding solvent like toluene (B28343) can lead to faster kinetics compared to an H-bonding solvent like acetonitrile, which may compete for interactions with the catalyst or reactants. mdpi.com

The thermochemical stability of a compound can also be solvent-dependent. For instance, the stability of different salt forms of a drug molecule can vary significantly with the solvent system used for crystallization, which in turn affects properties like solubility and bioavailability. Theoretical models and computational chemistry are increasingly used to predict solvent effects on reaction kinetics and stability, aiding in the rational selection of solvents for a desired chemical transformation. rsc.orgrsc.org

Table 3: General Influence of Solvent Type on Reaction Parameters

| Solvent Type | Typical Examples | Influence on Kinetics | Influence on Stability |

|---|---|---|---|

| Polar Protic | Water, Ethanol | Accelerates reactions with polar/charged transition states (e.g., Sₙ1). chemrxiv.org | Can stabilize ionic species through H-bonding. mdpi.com |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Favors reactions where charge is dispersed in the transition state (e.g., Sₙ2). | Solvates cations well, leaving anions relatively free and reactive. |

Advanced Spectroscopic and Structural Characterization of 2 Methoxyquinolin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms.

One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful tools for assigning the complex structure of 2-Methoxyquinolin-3-ol. researchgate.net

¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, (1R,2S)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, specific proton signals can be identified, which helps in assigning the protons of the this compound moiety. chemscene.com

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum reveals the number of non-equivalent carbons in the molecule. In a derivative, the carbons of the quinoline (B57606) ring and the methoxy (B1213986) group show distinct chemical shifts. rsc.org The DEPT (Distortionless Enhancement by Polarization Transfer) experiment further aids in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton-proton connectivity within the quinoline ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C assignments. researchgate.net This is crucial for unambiguously assigning the signals of the quinoline core.

A comprehensive analysis of these NMR data allows for the complete assignment of the proton and carbon signals of this compound.

Table 1: Representative NMR Data for a 2-Methoxyquinoline (B1583196) Derivative

| Technique | Observed Shifts (ppm) and Correlations |

|---|---|

| ¹H-NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The methoxy protons show a characteristic singlet around δ 3.9-4.1 ppm. |

| ¹³C-NMR | Aromatic carbons resonate between δ 110-160 ppm. The methoxy carbon appears around δ 55 ppm. |

| COSY | Correlations are observed between adjacent aromatic protons on the quinoline ring. |

| HSQC | Direct correlations are seen between aromatic protons and their attached carbons, as well as the methoxy protons and the methoxy carbon. |

While this compound itself does not possess stereocenters, advanced NMR techniques are critical for confirming its regiochemistry—the specific placement of the methoxy and hydroxyl groups on the quinoline scaffold. For more complex derivatives of 2-methoxyquinoline, such as those with chiral centers, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to determine the relative stereochemistry by identifying protons that are close in space. chemscene.com For this compound, the distinct substitution pattern is confirmed by the coupling patterns and chemical shifts observed in the ¹H and ¹³C NMR spectra, which are unique to the 2-methoxy, 3-hydroxy substitution.

Mass Spectrometry (MS) Applications in Molecular Identification

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. This technique has been used to identify related 2-methoxyquinoline derivatives, confirming their molecular weights. rsc.org

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For a related 2-methoxyquinoline derivative, HRMS (ESI-FT) was used to confirm the calculated exact mass, providing strong evidence for the proposed molecular formula. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Mass Spectrometry Data for a 2-Methoxyquinoline Derivative

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ | Confirms the molecular weight of the compound. |

| HRMS | ESI | Highly precise m/z | Determines the elemental formula with high confidence. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is used to identify the functional groups present in a molecule. researchgate.net

The FTIR spectrum of a compound containing the this compound scaffold would be expected to show characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C and C=N Stretch: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the methoxy group and the hydroxyl group would appear in the 1000-1300 cm⁻¹ range.

For a related 2-methoxyquinoline derivative, characteristic IR peaks were observed at 3077 cm⁻¹ (aromatic C-H), 2943 cm⁻¹ (aliphatic C-H), 1716 cm⁻¹ (C=O, if present as an impurity or in a derivative), 1616 cm⁻¹ (C=C/C=N), and 1241 cm⁻¹ (C-O). rsc.org The presence and position of these bands provide confirmatory evidence for the functional groups within the this compound structure. researchgate.netchemscene.comnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (1R,2S)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol |

| 2-chloroquinoline-3-carbaldehyde (B1585622) |

| 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde |

| 2-aminophenol |

| 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol |

| Bedaquiline |

| 2-methoxyquinolin-3-yl)(6-(diethylamino)pyridin-3-yl)methanol |

| 2,6-dimethoxypyridin-3-ol |

| celastrol |

| primaquine |

| 6-bromo-2-methoxyquinoline (B1337744) |

| 1-(6-Bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-((diphenylmethylene)amino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol |

| 4-Amino-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol |

| 1-(6-Bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(methylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol |

| 2-Cyclopentyl-8-methoxyquinolin-3-ol |

| 2-amino-3-methoxybenzoic acid |

| 2-chloro-7-methoxyquinoline-3-carboxaldehyde |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of UV or visible light by a substance. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. academie-sciences.fr The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of a molecule, particularly the presence of chromophores—groups of atoms that absorb light. academie-sciences.fr

For this compound, the quinoline ring system constitutes a significant chromophore. One would anticipate π→π* transitions, characteristic of aromatic systems, to dominate the UV-Vis spectrum. While computational predictions for a related isomer, 4-methoxyquinolin-8-ol, suggest a maximum absorption (λₘₐₓ) in the range of 270–310 nm, specific experimental UV-Vis absorption data for this compound, including measured wavelengths of maximum absorbance and corresponding molar absorptivity values, are not documented in the surveyed scientific literature. vulcanchem.com

Single Crystal X-ray Diffraction Analysis

Despite the existence of extensive crystallographic studies on various derivatives of methoxyquinoline, a specific single crystal X-ray diffraction analysis for this compound has not been reported. grafiati.comresearchgate.net Consequently, detailed experimental data for the subsections below are unavailable.

Determination of Precise Molecular Geometry and Conformation

A single crystal X-ray analysis would provide the definitive molecular geometry of this compound. This includes high-precision measurements of all bond lengths (e.g., C-C, C-N, C-O, O-H) and bond angles within the molecule. Furthermore, it would reveal the molecule's conformation, such as the planarity of the quinoline ring system and the orientation of the methoxy and hydroxyl substituents relative to the ring. However, in the absence of a published crystal structure, these specific geometric parameters for this compound remain undetermined.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions. nih.gov A crystallographic study would identify and characterize these interactions for this compound, which would likely include hydrogen bonding involving the hydroxyl group (O-H) as a donor and the quinoline nitrogen or methoxy oxygen as potential acceptors. Other interactions, such as π–π stacking between the aromatic quinoline rings, could also play a significant role in the crystal packing. researchgate.net Without experimental data, a definitive analysis of these packing motifs is not possible.

Identification and Characterization of Conformational Isomers within Crystal Structures

In some cases, a crystal structure may contain more than one distinct conformation of the same molecule within its asymmetric unit; these are known as conformational isomers. libretexts.org This can occur when different rotational arrangements of flexible parts of a molecule, such as the methoxy group in this compound, have similar energies. A single crystal X-ray diffraction study would be able to identify if such conformational isomerism exists for this compound in the solid state. Currently, there is no available research to confirm or deny the presence of conformational isomers for this compound.

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Structural Investigations

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. particletechlabs.comworldoftest.com Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature change, identifying thermal events like melting, crystallization, and glass transitions. worldoftest.comtainstruments.com Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, providing information on thermal stability, decomposition, and solvent/water content. etamu.educelignis.comtorontech.com

While these techniques are widely applied to characterize organic compounds, specific DSC or TGA data for this compound, which would detail its melting point, heat of fusion, and decomposition temperature, have not been published in the scientific literature.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and analyze the structural properties of a bulk, polycrystalline sample. monash.edupulstec.net The technique produces a diffraction pattern, which is a plot of diffracted X-ray intensity versus diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. monash.educrystalimpact.com

The PXRD pattern is essential for phase identification, purity assessment, and quality control of a crystalline material. However, a reference powder diffraction pattern for this compound is not available in crystallographic databases or the broader scientific literature.

Computational Chemistry and Theoretical Investigations of 2 Methoxyquinolin 3 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT calculations have been successfully applied to a variety of quinoline (B57606) derivatives to elucidate their properties. rsc.orgnih.govrsc.org The application of DFT to 2-methoxyquinolin-3-ol allows for a detailed exploration of its fundamental chemical and physical characteristics.

The first step in a DFT study is typically geometry optimization. This computational process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the constituent atoms. The resulting optimized structure represents the molecule's most probable conformation in the gaseous phase.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Note: The following data is illustrative for this compound, as specific published research containing these exact parameters is not available. The values are based on general parameters for similar chemical structures.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-O(methoxy) | 1.36 Å |

| C3-O(hydroxyl) | 1.37 Å | |

| N1-C2 | 1.32 Å | |

| C2-C3 | 1.38 Å | |

| C9-N1 | 1.38 Å | |

| Bond Angle | N1-C2-C3 | 122.5° |

| C2-C3-C4 | 120.0° | |

| C2-O(methoxy)-C(methyl) | 118.0° | |

| C3-O(hydroxyl)-H | 109.5° | |

| Dihedral Angle | C4-C3-C2-N1 | 0.5° |

| C3-C2-O(methoxy)-C(methyl) | 4.5° |

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org The MEP map is color-coded, where red typically indicates regions of most negative electrostatic potential (prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (prone to nucleophilic attack).

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups due to their lone pairs of electrons. These sites would be the most probable locations for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a potential site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic transitions. uobaghdad.edu.iq The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. uobaghdad.edu.iq

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. In similar quinoline derivatives, the HOMO is often distributed across the quinoline ring system, while the LUMO's location can be influenced by substituents. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound Note: This data is illustrative, as specific published research for this compound is not available.

| Parameter | Value (eV) |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap (ΔE) | 4.65 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the context of this compound, NBO analysis would reveal the nature of the lone pairs on the nitrogen and oxygen atoms and their participation in resonance within the aromatic system. It would also quantify the stability endowed by interactions such as the delocalization of lone pair electrons from the oxygen atoms into the antibonding orbitals of the quinoline ring.

Hardness (η) measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.

Electronegativity (χ) describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.

These parameters provide a quantitative scale for the stability and reactivity of this compound. Studies on other quinolines have used these descriptors to compare the reactivity of different derivatives. rsc.orgrsc.org

Table 3: Hypothetical Global Chemical Reactivity Descriptors for this compound Note: This data is illustrative and calculated from the hypothetical HOMO/LUMO values in Table 2, as specific published research for this compound is not available. I ≈ -E(HOMO), A ≈ -E(LUMO).

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | I ≈ -E(HOMO) | 5.85 |

| Electron Affinity (A) | A ≈ -E(LUMO) | 1.20 |

| Electronegativity (χ) | χ = (I+A)/2 | 3.525 |

| Chemical Potential (μ) | μ = -(I+A)/2 | -3.525 |

| Global Hardness (η) | η = (I-A)/2 | 2.325 |

| Global Softness (S) | S = 1/η | 0.430 |

| Electrophilicity Index (ω) | ω = μ²/2η | 2.67 |

DFT calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures. These properties include standard heat of formation (ΔH°f), entropy (S°), and heat capacity (Cv). By performing frequency calculations on the optimized geometry, vibrational frequencies are obtained, which are then used to compute these thermodynamic parameters based on statistical mechanics. This information is valuable for understanding the stability of this compound under various thermal conditions and for predicting its behavior in chemical reactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular and Intermolecular Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecular system to define atoms and the bonds between them. osti.gov This methodology allows for the characterization of all types of chemical interactions, including covalent bonds and weaker non-covalent interactions such as hydrogen bonds, based on the topology of the electron density (ρ). up.ac.za In the context of this compound, QTAIM can be employed to investigate the nature of its intramolecular forces, such as the potential hydrogen bond between the hydroxyl group at position 3 and the nitrogen atom of the quinoline ring. The theory partitions a molecule into distinct atomic basins, and the interactions between these basins are characterized by critical points in the electron density. osti.gov

An analysis using QTAIM on systems analogous to this compound would identify bond paths and their associated bond critical points (BCPs) for all interactions. up.ac.za The properties at these BCPs, including the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative insight into the nature and strength of the chemical bonds. up.ac.zaijnc.ir

Characterization of Hydrogen Bonding Interactions through Bond Critical Points (BCPs)

A key application of QTAIM is the detailed characterization of hydrogen bonds. ijnc.ir An intramolecular hydrogen bond in this compound (O-H···N) or intermolecular hydrogen bonds in its dimer form can be identified by the presence of a bond path and a corresponding bond critical point (BCP) between the hydrogen donor (the hydroxyl H) and the acceptor atom (the quinoline N or an oxygen from another molecule).

The nature of this interaction is elucidated by analyzing the values at the BCP. According to the criteria proposed by Popelier and Koch, hydrogen bonds are characterized by specific topological properties of the electron density. For a hydrogen bond, the electron density (ρ) at the BCP is typically low (e.g., 0.002–0.04 atomic units), and the Laplacian of the electron density (∇²ρ) is positive, which is indicative of a closed-shell interaction, characteristic of non-covalent bonds. up.ac.za Further analysis of parameters like potential and kinetic energy densities at the BCP can also help quantify the strength and nature of these hydrogen bonds. ijnc.ir

Table 1: Hypothetical QTAIM Parameters for a Hydrogen Bond BCP in a this compound System (Note: These values are representative for typical hydrogen bonds and are for illustrative purposes.)

| Topological Parameter | Symbol | Typical Value (a.u.) | Interpretation |

| Electron Density | ρ(r) | 0.015 | Indicates a weak, non-covalent interaction. |

| Laplacian of Electron Density | ∇²ρ(r) | +0.025 | Positive value signifies charge depletion, characteristic of closed-shell interactions like H-bonds. |

| Total Electron Energy Density | H(r) | -0.001 | A small negative value is indicative of some covalent character and contributes to the stability of the H-bond. |

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plots

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and understand weak, non-covalent interactions in real space. researchgate.netscielo.org.mx The method is based on the electron density (ρ) and its first derivative, from which the reduced density gradient (RDG) is calculated. chemtools.org The RDG is a dimensionless quantity that helps identify regions where non-covalent interactions occur. chemtools.org

A scatter plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, denoted as sign(λ₂)ρ, provides a clear signature of different interaction types. scielo.org.mxresearchgate.net

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as distinct spikes at low RDG values and large negative sign(λ₂)ρ values. scielo.org.mx

Weak Attractive Interactions (e.g., van der Waals): Are found as spikes at low RDG values with sign(λ₂)ρ values close to zero. scielo.org.mx

Strong Repulsive Interactions (e.g., Steric Clashes): Occur as spikes at low RDG with large positive sign(λ₂)ρ values. chemtools.org

These interactions can then be visualized as isosurfaces in 3D molecular space, color-coded to distinguish their nature. Typically, blue isosurfaces represent strong attractive interactions, green indicates weak van der Waals forces, and red signifies repulsive steric clashes. chemtools.org For this compound, NCI/RDG analysis would reveal the landscape of intramolecular interactions, such as the O-H···N hydrogen bond and potential van der Waals contacts stabilizing its conformation.

Table 2: Interpretation of NCI/RDG Plot Features

| Feature in RDG vs. sign(λ₂)ρ Plot | sign(λ₂)ρ Value | Isosurface Color | Type of Interaction |

| Spike at low density | Large and Negative | Blue | Strong, Attractive (Hydrogen Bond) |

| Spike at low density | Near Zero | Green | Weak, Attractive (van der Waals) |

| Spike at low density | Large and Positive | Red | Repulsive (Steric Clash) |

Computational Prediction of Molecular Interactions with Macromolecular Targets

Computational methods are instrumental in predicting how small molecules like this compound interact with biological macromolecules, such as proteins or enzymes. nih.gov These predictions are central to structure-based drug design, helping to identify potential biological targets and optimize lead compounds. consensus.app Docking methodologies, for example, aim to predict the preferred binding orientation and affinity of a ligand within a receptor's active site. nih.gov For quinoline derivatives, a known target is the ATP synthase of Mycobacterium tuberculosis, which has been effectively inhibited by related diarylquinoline compounds. researchgate.net

Ligand-Target Binding Affinity Prediction using Docking Algorithms

Molecular docking is a computational technique that places a ligand into the binding site of a target protein and evaluates the interaction energy. consensus.app The process involves two main components: a search algorithm to generate various ligand poses and a scoring function to estimate the binding affinity for each pose. nih.gov The scoring function calculates a value, often an approximation of the free energy of binding (ΔG), which is used to rank different ligands or poses. beatinggoliath.eu A more negative docking score typically implies a stronger predicted binding affinity. consensus.app By docking this compound into a relevant target like mycobacterial ATP synthase, it is possible to predict its potential inhibitory activity and compare it to known inhibitors. researchgate.net

Elucidation of Molecular Recognition Features and Interaction Landscapes

Beyond simply predicting binding affinity, docking studies provide detailed insights into the molecular recognition process. nih.gov The optimal docked pose reveals the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. beatinggoliath.eu This "interaction landscape" is crucial for understanding the structure-activity relationship (SAR). For example, analysis of the docked complex of a this compound derivative could show that the hydroxyl group acts as a hydrogen bond donor to a key amino acid residue in the active site, while the quinoline ring engages in hydrophobic or π-stacking interactions. This information is vital for rationally designing new analogues with improved potency. researchgate.net

Table 3: Illustrative Docking Results for a Quinoline Derivative with a Protein Target (Note: Data is hypothetical, based on typical outputs from docking studies such as those on quinoline derivatives against M. tuberculosis ATP synthase. researchgate.net)

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding affinity. |

| Hydrogen Bonds | 2 | Formed with residues GLU-61, ASP-64. |

| Hydrophobic Interactions | 5 | Involving residues ILE-58, PHE-62, LEU-172. |

| Key Interacting Residues | GLU-61, ASP-64, PHE-62 | These residues are critical for anchoring the ligand in the binding pocket. |

Theoretical Studies on Solvent Effects and Compound Stability

The stability and conformational preference of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies often employ computational models to account for these solvent effects. Calculations can be performed in the gas phase (vacuum) and in various solvents to understand how the dielectric medium affects molecular properties. researchgate.net For instance, polar solvents can stabilize charged or highly polar species and may favor conformations that maximize the solute's dipole moment. mdpi.com

For this compound, theoretical calculations using methods like Density Functional Theory (DFT) coupled with a continuum solvent model (e.g., Polarizable Continuum Model, PCM) can predict its stability in different environments. Such studies can determine whether the intramolecularly hydrogen-bonded form is more or less stable in a polar solvent like water compared to a non-polar solvent or the gas phase. Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability, and its value can be modulated by the solvent. researchgate.netgrafiati.com

Supramolecular Chemistry and Crystal Engineering of 2 Methoxyquinolin 3 Ol Systems

Investigation of Hydrogen-Bonding Networks in Crystalline Architectures

For instance, in the crystal structure of molecules containing a 2-methoxyquinolin-3-yl moiety, the quinoline (B57606) ring system is observed to be nearly planar. It is anticipated that the hydroxyl group of 2-Methoxyquinolin-3-ol would engage in strong O-H···N hydrogen bonds with the nitrogen atom of an adjacent molecule, leading to the formation of chains or cyclic motifs. Furthermore, weaker C-H···O interactions, involving the methoxy (B1213986) group and aromatic C-H bonds, are also likely to contribute to the stability of the three-dimensional supramolecular assembly. The geometric parameters of these potential hydrogen bonds would be critical in determining the packing efficiency and polymorphism of the compound.

Analysis of Pi-Pi Stacking and Other Aromatic Interactions

The planar, electron-rich quinoline ring system of this compound makes it a prime candidate for significant π-π stacking interactions. These non-covalent forces, arising from the overlap of p-orbitals between parallel aromatic rings, play a crucial role in the vertical assembly of molecules within the crystal lattice. In related structures, π-π interactions have been observed with inter-centroid distances between quinoline units of approximately 3.74 Å. These interactions can manifest in either a parallel-displaced or a T-shaped arrangement, both of which contribute to the enthalpic stability of the crystal.

In addition to direct π-π stacking, C-H···π interactions are also expected to be present, where a C-H bond from one molecule interacts with the π-system of an adjacent quinoline ring. These weaker, yet numerous, interactions further rigidify the crystal structure. The interplay between hydrogen bonding and these aromatic interactions dictates the final crystal packing, influencing properties such as density and mechanical strength.

Influence of Supramolecular Interactions on Material-Relevant Physicochemical Characteristics (e.g., Thermal Stability)

The strength and dimensionality of the supramolecular network have a direct and significant impact on the physicochemical properties of this compound, most notably its thermal stability. A well-defined and extensive network of hydrogen bonds and π-π stacking interactions requires substantial thermal energy to disrupt, leading to a higher melting point and decomposition temperature.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. For this compound, this analysis would be expected to reveal distinct red spots on the dnorm surface, indicating the precise locations of hydrogen bonds and other close contacts.

Advanced Organic Synthesis Applications and Methodological Developments for 2 Methoxyquinolin 3 Ol

2-Methoxyquinolin-3-ol as a Versatile Building Block in Complex Organic Synthesis

The 2-methoxyquinoline (B1583196) moiety is a key structural component in a variety of complex organic molecules, including biologically active compounds and functional materials. The strategic placement of the methoxy (B1213986) and hydroxyl groups in this compound allows it to serve as a versatile precursor for creating diverse and intricate derivatives.

The 2-methoxy group influences the electronic properties of the quinoline (B57606) ring system, while the 3-hydroxyl group provides a nucleophilic center and a site for introducing a wide range of substituents. For instance, derivatives of the 2-methoxyquinoline core are integral to the structure of advanced antitubercular agents. The synthesis of these complex molecules often involves multi-step sequences where the quinoline scaffold is meticulously assembled and functionalized. google.com

Research has demonstrated the synthesis of various substituted quinolines starting from precursors like 2-methoxyquinolines. These reactions include palladium-catalyzed cross-coupling reactions to introduce aryl groups at various positions, showcasing the adaptability of the quinoline core in building complex structures. researchgate.net For example, 2-aryl-4-methoxyquinolines have been synthesized through oxidative aromatization of precursor molecules, and these compounds have shown potential inhibitory activity against Mycobacterium tuberculosis. mdpi.com

Below is a table of representative complex derivatives that can be conceptualized or synthesized from a 2-methoxyquinoline core, illustrating the versatility of this building block.

| Derivative Class | Representative Structure Example | Synthetic Utility |

| 3-Arylquinolines | 3-Phenyl-2-methoxyquinoline | Precursors for polycyclic aromatic systems and potential pharmacophores. |

| Fused Heterocycles | 11H-Indolo[3,2-c]quinoline | Core structures in alkaloids and compounds with potential biological activity. researchgate.net |

| Diarylquinolines | 2-Aryl-4-methoxyquinolines | Intermediates for antitubercular agents and other medicinally relevant compounds. mdpi.com |

| Alkynylquinolines | 2-Alkynyl-3-formyl-quinolines | Building blocks for creating extended π-conjugated systems for materials science. rsc.org |

| Quinoline-based Ligands | 2-([2-(9-Anthryl)vinyl]) -8-methoxyquinoline | Used in the development of luminescent materials and metal complexes. researchgate.net |

Development of Novel Catalytic Systems for this compound Transformations

The functionalization of the quinoline ring is a central theme in modern organic synthesis, and the development of novel catalytic systems is crucial for achieving high efficiency and selectivity. For a substrate like this compound, with multiple potential reaction sites, regioselective catalysis is particularly important.

Palladium-catalyzed reactions are among the most powerful tools for modifying quinoline scaffolds. nih.govresearchgate.net For example, palladium-catalyzed cross-coupling of 3-bromoquinolines (which can be derived from quinolinols) with phenylboronic acids allows for the synthesis of 3-arylquinolines. researchgate.net Furthermore, palladium-catalyzed C-H activation and functionalization offer a direct route to append various groups to the quinoline core, minimizing the need for pre-functionalized starting materials. researchgate.netmdpi.com

Transition-metal catalysis extends beyond palladium. Rhodium and Iridium catalysts have been effectively used for the C-H functionalization of quinolines, enabling the introduction of alkyl, aryl, and amino groups at specific positions. mdpi.comorganic-chemistry.org For instance, iridium-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones has been shown to be highly efficient and environmentally benign. organic-chemistry.org Copper-catalyzed reactions have also been developed for the direct functionalization of quinoline N-oxides. mdpi.com

The table below summarizes some novel catalytic systems applicable to the transformation of quinoline derivatives, including those related to this compound.

| Catalytic System | Reaction Type | Position Functionalized | Description |

| Pd(OAc)₂ / Phosphine Ligand | Suzuki Coupling | C-3 | Couples 3-bromoquinolines with arylboronic acids to form C-C bonds. researchgate.net |

| [Ir(cod)OMe]₂ / 2,4,7-triMePhen | C-H Silylation | C-3 | Achieves selective silylation at the C-3 position of 6-methoxyquinoline. mdpi.com |

| [RhCp*Cl₂]₂ / AgOTf | C-H Amidation | C-8 | Directs amidation to the C-8 position of quinoline N-oxides. chemrxiv.org |

| Pd(OAc)₂ / Ag₂CO₃ | Oxidative C-H/C-H Coupling | C-2 | Couples quinolines with unactivated arenes to form 2-arylquinolines. researchgate.net |

| CuBr | Dehydrogenative Coupling | C-2 | Catalyzes the C-2 sulfoximination of quinoline-N-oxides. mdpi.com |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

Traditional methods for synthesizing quinolines often rely on harsh conditions, toxic reagents, and significant solvent waste, prompting a shift towards more sustainable "green" methodologies. ijpsjournal.comnih.gov These approaches prioritize waste minimization, energy efficiency, and the use of environmentally benign substances. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields for quinoline synthesis. researchgate.netbenthamdirect.com This technique has been successfully applied to various quinoline-forming reactions, including multicomponent syntheses, offering a rapid and efficient alternative to conventional heating. nih.govlew.ro For instance, the synthesis of substituted quinoline derivatives has been achieved with dramatically shorter reaction times (minutes vs. hours) under microwave conditions. nih.govjmpas.com

Ultrasound-Mediated Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, provides another green alternative. Ultrasound irradiation can enhance reaction rates and yields, particularly in heterogeneous systems. rsc.org It has been used for the efficient synthesis of quinolines and fused-ring systems like pyrano[3,2-c]quinoline derivatives, often in greener solvents like water or ionic liquids, which simplifies workup procedures and reduces environmental impact. heteroletters.orgpnu.ac.irnih.gov

Alternative Catalysts and Solvents: The development of greener catalysts and the use of non-traditional solvents are central to sustainable chemistry. researchgate.net Researchers have explored the use of reusable catalysts, such as nanocatalysts, and environmentally friendly solvents like water, ethanol, or ionic liquids for quinoline synthesis. researchgate.netnih.gov One-pot reactions that combine multiple synthetic steps without isolating intermediates further enhance the efficiency and reduce waste, aligning with the principles of green chemistry. nih.gov

The following table compares conventional and green approaches for the synthesis of quinoline derivatives.

| Feature | Conventional Method (e.g., Skraup, Friedländer) | Green Chemistry Approach |

| Energy Source | Conventional heating (reflux) | Microwave irradiation researchgate.net, Ultrasound rsc.org |

| Reaction Time | Often several hours to days nih.govlew.ro | Minutes to a few hours nih.govlew.ro |

| Solvents | Often hazardous organic solvents (e.g., nitrobenzene) | Water heteroletters.org, Ethanol researchgate.net, Ionic Liquids pnu.ac.ir |

| Catalysts | Strong acids (H₂SO₄), toxic reagents (As₂O₅) nih.govnih.gov | Reusable nanocatalysts nih.gov, biodegradable catalysts researchgate.net |

| Efficiency | Often lower yields, more byproducts | Higher yields, improved atom economy, simpler workup benthamdirect.com |

By embracing these advanced synthetic and catalytic strategies, the utility of this compound as a key chemical intermediate can be fully realized in a more efficient, selective, and environmentally responsible manner.

Future Directions and Emerging Research Avenues for 2 Methoxyquinolin 3 Ol

Integration with Advanced Multi-Technique Spectroscopic Platforms

The comprehensive characterization of 2-Methoxyquinolin-3-ol and its derivatives, including the identification of synthetic impurities and metabolites, is crucial for its development. Future research will increasingly rely on the integration of multiple spectroscopic techniques into hyphenated platforms. These advanced systems offer unprecedented detail in structural elucidation and analysis.